molecular formula C14H22N2O2 B044769 Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- CAS No. 39942-41-1

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)-

Cat. No. B044769
CAS RN: 39942-41-1
M. Wt: 250.34 g/mol
InChI Key: SJQBSVVRFGDJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)-, also known as Lidocaine, is a local anesthetic that is widely used in both medical and dental procedures. Lidocaine is a member of the amide class of local anesthetics and is commonly used due to its fast onset of action and relatively long duration of action.

Mechanism Of Action

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of nerve impulses. This action inhibits the depolarization and subsequent generation of action potentials in the nerve fibers, resulting in a loss of sensation in the area where the drug is applied.

Biochemical And Physiological Effects

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- has both biochemical and physiological effects on the body. Biochemically, Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- inhibits the activity of voltage-gated sodium channels in nerve cells, thereby preventing the transmission of nerve impulses. Physiologically, Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- causes a loss of sensation in the area where it is applied, resulting in temporary anesthesia.

Advantages And Limitations For Lab Experiments

The advantages of using Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- in lab experiments include its fast onset of action, relatively long duration of action, and its ability to selectively block voltage-gated sodium channels in nerve cells. However, the limitations of Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- include its potential toxicity at high doses and its potential to cause allergic reactions in some individuals.

Future Directions

There are several future directions for the study of Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)-. One potential direction is the development of new local anesthetics that have improved efficacy and reduced toxicity. Additionally, the use of Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- in the study of pain mechanisms could lead to the development of new pain management strategies. Finally, the investigation of the neural pathways involved in pain perception could lead to a better understanding of the mechanisms underlying chronic pain conditions.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- is widely used in scientific research as a local anesthetic due to its fast onset of action and relatively long duration of action. It is commonly used to numb tissues and organs during surgical and dental procedures. Additionally, Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)- is used in the study of pain mechanisms and is used as a tool to investigate the neural pathways involved in pain perception.

properties

CAS RN

39942-41-1

Product Name

Acetamide, 2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)-

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-12(17)8-11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)

InChI Key

SJQBSVVRFGDJPB-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C

synonyms

2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide;  2-Diethylamino-4’-hydroxy-2’,6’-acetoxylidide;  4-Hydroxylignocaine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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